Cas no 393834-98-5 (4-benzoyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide)

4-benzoyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-benzoyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide
- SR-01000568641
- 4-benzoyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
- AKOS024580944
- 4-benzoyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
- F0533-0701
- 393834-98-5
- Oprea1_360312
- SR-01000568641-1
- 4-benzoyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
- Benzamide, 4-benzoyl-N-[4-[[2-(3-pyridinyl)-1-piperidinyl]sulfonyl]phenyl]-
-
- インチ: 1S/C30H27N3O4S/c34-29(22-7-2-1-3-8-22)23-11-13-24(14-12-23)30(35)32-26-15-17-27(18-16-26)38(36,37)33-20-5-4-10-28(33)25-9-6-19-31-21-25/h1-3,6-9,11-19,21,28H,4-5,10,20H2,(H,32,35)
- InChIKey: KVSNJYLZRYPZON-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(S(N2CCCCC2C2=CC=CN=C2)(=O)=O)C=C1)(=O)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1
計算された属性
- 精确分子量: 525.17222752g/mol
- 同位素质量: 525.17222752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 38
- 回転可能化学結合数: 7
- 複雑さ: 897
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 105Ų
じっけんとくせい
- 密度みつど: 1.316±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 12.22±0.70(Predicted)
4-benzoyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0533-0701-25mg |
4-benzoyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-98-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0533-0701-4mg |
4-benzoyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-98-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0533-0701-3mg |
4-benzoyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-98-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0533-0701-1mg |
4-benzoyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-98-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0533-0701-5μmol |
4-benzoyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-98-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0533-0701-20μmol |
4-benzoyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-98-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0533-0701-2mg |
4-benzoyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-98-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0533-0701-15mg |
4-benzoyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-98-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0533-0701-10mg |
4-benzoyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-98-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0533-0701-20mg |
4-benzoyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide |
393834-98-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
4-benzoyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
4-benzoyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamideに関する追加情報
Chemical Profile of 4-benzoyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide (CAS No. 393834-98-5) and Its Applications in Modern Research
The compound 4-benzoyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide, identified by the CAS number 393834-98-5, represents a significant advancement in the field of pharmaceutical chemistry. Its molecular structure, characterized by a benzoyl group, a piperidine-sulfonamide moiety, and a phenyl ring, positions it as a versatile scaffold for drug discovery and therapeutic development. This introduction delves into the compound's chemical properties, its potential applications, and how it aligns with the latest research trends in medicinal chemistry.
At the core of the compound's identity is its intricate architecture, which integrates multiple pharmacophoric elements. The benzoyl group contributes to its lipophilicity and can modulate receptor binding affinity, while the piperidine-sulfonamide moiety is known for its role in enhancing metabolic stability and bioavailability. The presence of a phenyl ring further expands its interaction potential with biological targets. Such structural features make it an attractive candidate for designing novel therapeutics targeting neurological disorders, inflammation, and other complex diseases.
Recent studies have highlighted the growing interest in sulfonamide derivatives as pharmacological agents. The sulfonyl group in this compound not only enhances solubility but also participates in hydrogen bonding interactions with biological targets, improving binding specificity. This has led to investigations into its potential as an inhibitor of enzymes involved in pain signaling and neurodegenerative diseases. For instance, preliminary computational studies suggest that derivatives of this compound may interact with TRPV1 receptors, which are implicated in chronic pain conditions.
The integration of a pyridin-3-yl substituent adds another layer of complexity to the molecule. Pyridine derivatives are well-documented for their ability to modulate protein-protein interactions and enzyme activity. In particular, the 3-position of the pyridine ring is often utilized to enhance binding affinity due to favorable steric and electronic properties. This feature has prompted researchers to explore its potential in developing kinase inhibitors, which are critical in cancer therapy. The combination of these elements suggests that 4-benzoyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide could serve as a lead compound for further optimization.
In the context of drug development, the compound's structural diversity makes it a valuable tool for high-throughput screening (HTS) campaigns. Pharmaceutical companies and academic institutions have increasingly relied on HTS to identify novel compounds with desired biological activities. The multifaceted nature of 4-benzoyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide allows it to be screened against a wide range of targets, including those relevant to infectious diseases, metabolic disorders, and autoimmune conditions. This versatility underscores its importance as a building block for future drug candidates.
Advances in synthetic chemistry have also contributed to the growing interest in this class of compounds. Modern methodologies enable the efficient preparation of complex molecules like 4-benzoyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide, reducing both cost and time constraints associated with traditional synthetic routes. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the aryl-sulfonamide core structure. These advancements not only facilitate rapid access to new analogs but also allow for fine-tuning of physicochemical properties to improve drug-like characteristics.
The compound's potential extends beyond traditional small-molecule therapeutics. Researchers are exploring its utility as a scaffold for biologics conjugation or as part of hybrid molecules that combine small-molecule precision with biologic efficacy. Such approaches are gaining traction in oncology and immunotherapy, where combination therapies are often required to achieve optimal clinical outcomes. The structural features of 4-benzoyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide make it an ideal candidate for such innovative strategies.
Regulatory considerations also play a crucial role in evaluating new chemical entities like this one. Ensuring compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines is essential for advancing compounds into clinical trials and eventual market approval. The well-defined synthetic pathways available for producing 4-benzoyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide support its suitability for regulatory submissions and subsequent development efforts.
In conclusion, 4-benzoyl-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide (CAS No. 393834-98-5) stands out as a promising chemical entity with diverse applications in pharmaceutical research. Its unique structural composition positions it as a versatile tool for drug discovery, particularly in addressing complex diseases through targeted inhibition of key biological pathways. As research continues to uncover new therapeutic opportunities, compounds like this one will undoubtedly play an integral role in shaping the future of medicine.
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